molecular formula C23H25ClN2O2 B2573710 (3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one CAS No. 860783-85-3

(3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one

Cat. No.: B2573710
CAS No.: 860783-85-3
M. Wt: 396.92
InChI Key: ZXYHVXGNUBJTKI-QNGOZBTKSA-N
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Description

The compound (3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one is a complex organic molecule that features a chlorophenyl group, an indole moiety, and a pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and indole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like hydroxyl or amino groups.

Scientific Research Applications

(3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes, depending on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one include other chlorophenyl derivatives, indole-based compounds, and pentenone analogs. Examples include:

  • (3Z)-3-[(4-bromophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one
  • (3Z)-3-[(4-fluorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(Z)-3-[(4-chlorophenyl)methyl]-4-[2-(5-methoxy-1H-indol-3-yl)ethylamino]pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O2/c1-15(21(16(2)27)12-17-4-6-19(24)7-5-17)25-11-10-18-14-26-23-9-8-20(28-3)13-22(18)23/h4-9,13-14,25-26H,10-12H2,1-3H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYHVXGNUBJTKI-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(CC1=CC=C(C=C1)Cl)C(=O)C)NCCC2=CNC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\CC1=CC=C(C=C1)Cl)/C(=O)C)/NCCC2=CNC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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